2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride

Catalog No.
S13995047
CAS No.
M.F
C9H18Cl2N2
M. Wt
225.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochl...

Product Name

2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride

IUPAC Name

2-cyclobutyl-2,6-diazaspiro[3.3]heptane;dihydrochloride

Molecular Formula

C9H18Cl2N2

Molecular Weight

225.16 g/mol

InChI

InChI=1S/C9H16N2.2ClH/c1-2-8(3-1)11-6-9(7-11)4-10-5-9;;/h8,10H,1-7H2;2*1H

InChI Key

DQLGXZBQHYVNND-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2CC3(C2)CNC3.Cl.Cl

2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride is a chemical compound characterized by its unique spirocyclic structure, which features a cyclobutane ring fused to a diazaspiro framework. Its IUPAC name is 2,6-diazaspiro[3.3]heptane dihydrochloride, and it has the molecular formula C₅H₁₂Cl₂N₂, with a molecular weight of approximately 171.07 g/mol. The compound is typically presented as a dihydrochloride salt, enhancing its solubility and stability in various applications .

The compound's structure can be represented using the SMILES notation: C1NCC12CNC2.Cl.Cl, indicating the arrangement of nitrogen and carbon atoms within the spirocyclic framework . This unique configuration contributes to its potential biological activity and applications in medicinal chemistry.

, including:

  • Nucleophilic Substitution: The nitrogen atoms can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Formation of Coordination Complexes: The compound can form complexes with transition metals due to the lone pairs on the nitrogen atoms.
  • Rearrangement Reactions: Under certain conditions, the spiro structure may undergo rearrangements, leading to different derivatives that could exhibit varied biological activities.

Research indicates that compounds featuring spirocyclic structures, such as 2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride, often exhibit significant biological activity. These compounds have been investigated for their potential as pharmacological agents due to their ability to mimic natural ligands in biological systems. Specific areas of interest include:

  • Antineoplastic Activity: Spiro compounds have been explored for their potential in cancer treatment due to their ability to interact with cellular pathways.
  • Antidepressant and Antianxiety Effects: Some spiro derivatives have been reported to possess mood-stabilizing properties.
  • Antiviral and Antibacterial Properties: The structural characteristics of these compounds may enhance their efficacy against various pathogens .

The synthesis of 2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Starting from appropriate precursors such as cyclic amines or halogenated compounds, cyclization can be induced under acidic or basic conditions.
  • Use of Protecting Groups: To facilitate specific reactions without unwanted side products, protecting groups are often employed during synthesis.
  • Final Salt Formation: The conversion to the dihydrochloride form is achieved by reacting the base form with hydrochloric acid, enhancing solubility and stability.

A notable synthesis route involves using 2,2-bis(bromomethyl)-1,3-propanediol as a starting material for constructing the spiro framework .

Due to its unique structural properties and biological activity, 2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride has several applications:

  • Pharmaceutical Development: It serves as a building block in the synthesis of new drugs targeting various diseases.
  • Research Tool: Used in biochemical studies to understand interactions at the molecular level.
  • Potential Agrochemicals: Investigated for use in developing insecticides or acaricides due to its biological activity against pests .

Interaction studies involving 2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride focus on its binding affinity to various biological targets:

  • Kinase Inhibition: Compounds similar to this one have shown promise in inhibiting kinases involved in cancer progression.
  • Receptor Binding Studies: Investigations into how this compound interacts with neurotransmitter receptors could reveal its potential as a therapeutic agent for neurological disorders.

Such studies are crucial for determining the compound's efficacy and safety profile before advancing to clinical trials.

Several compounds share structural similarities with 2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
tert-Butyl 6-amino-2-azaspiro[3.3]heptane1211586-09-20.94
tert-Butyl 2-amino-7-azaspiro[3.5]nonane1239319-82-40.92
tert-Butyl 2,7-diazaspiro[3.5]nonane1023301-84-90.90
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane1147557-97-80.94

These compounds exhibit varying degrees of biological activity and structural uniqueness compared to 2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride, making them valuable for comparative studies in drug development and pharmacology.

The shift toward 3D molecular frameworks in drug design reflects a growing recognition of their superior binding specificity and reduced metabolic liabilities compared to flat, aromatic systems. Spirocyclic compounds, characterized by fused rings sharing a single atom, inherently adopt nonplanar conformations that mimic bioactive peptide backbones and natural product geometries. For example, the normalized principal moment of inertia (PMI) analysis reveals that spirocycles occupy underrepresented regions of 3D chemical space, enabling selective interactions with protein targets. This structural diversity is exemplified by approved drugs such as the anticoagulant apixaban and the PARP inhibitor olaparib, both leveraging spirocyclic cores to enhance target engagement.

The incorporation of spirocycles also addresses "molecular obesity," a phenomenon where excessive planar aromaticity correlates with poor solubility and high promiscuity. By introducing quaternary centers and reducing rotatable bonds, spirocyclic scaffolds like diazaspiro[3.3]heptane improve ligand efficiency metrics while maintaining favorable logP and polar surface area profiles. Computational studies further demonstrate that spirocycles stabilize bioactive conformations through intramolecular hydrogen bonding, reducing entropic penalties during protein-ligand complex formation.

Strategic Advantages of Diazaspiro[3.3]heptane Systems for Molecular Design

The 2,6-diazaspiro[3.3]heptane system, a bicyclic scaffold featuring two nitrogen atoms at positions 2 and 6, has gained prominence as a piperazine bioisostere with enhanced rigidity and solubility. Unlike piperazine, which adopts multiple chair conformations, the spirocyclic constraint of diazaspiro[3.3]heptane locks the nitrogen lone pairs in a fixed orientation, optimizing hydrogen-bonding interactions with target proteins. For instance, in σ2 receptor ligands, replacing piperazine with 2,6-diazaspiro[3.3]heptane improved σ2R binding affinity by 2-fold while reducing off-target σ1R activity.

Synthetic accessibility further bolsters the utility of this scaffold. A scalable route involving cycloaddition of azetidine derivatives yields the core structure in four steps with >90% enantiomeric excess. Post-functionalization via palladium-catalyzed amination enables rapid diversification, as demonstrated in the synthesis of N-Boc-N′-aryl-2,6-diazaspiro[3.3]heptanes. Physicochemical profiling of these derivatives reveals a 30% increase in aqueous solubility compared to piperazine analogs, attributed to the reduced pKa of the spirocyclic amines (pKa ~7.5 vs. ~9.5 for piperazine).

Rationale for Cyclobutyl Substitution in Bioactive Compound Development

The cyclobutyl group in 2-cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride introduces strategic benefits rooted in its unique stereoelectronic properties. Cyclobutane’s puckered conformation (bond angles ~88°) imposes torsional strain, which enhances reactivity at adjacent positions while maintaining metabolic stability. In the parent compound, the cyclobutyl substituent occupies a hydrophobic pocket in σ2R, as evidenced by X-ray crystallography, forming van der Waals contacts with Leu172 and Phe174 residues.

Comparative studies with cyclohexyl and cyclopentyl analogs demonstrate that cyclobutyl’s smaller footprint improves ligand packing density, increasing binding affinity by 15–20%. Additionally, the cyclobutane ring’s increased C–C π-character (vs. linear alkanes) facilitates charge-transfer interactions with aromatic residues in target proteins, as observed in kinase inhibitors. Synthetic routes to 2-cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride involve reductive amination of 1-Boc-3-aminoazetidine with cyclobutanone, followed by HCl-mediated deprotection. The final dihydrochloride salt form enhances solubility (>50 mg/mL in water), addressing formulation challenges common to spirocyclic amines.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

224.0847040 g/mol

Monoisotopic Mass

224.0847040 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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